molecular formula C7H6N2S B15089270 1-Thiazol-4-ylcyclopropanecarbonitrile

1-Thiazol-4-ylcyclopropanecarbonitrile

Cat. No.: B15089270
M. Wt: 150.20 g/mol
InChI Key: UHQMGGFWQQLSFS-UHFFFAOYSA-N
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Description

1-Thiazol-4-ylcyclopropanecarbonitrile (C₇H₆N₂S) is a bicyclic organic compound comprising a cyclopropane ring fused to a thiazole heterocycle at the 4-position, with a nitrile group (-C≡N) attached to the cyclopropane moiety. The cyclopropane ring introduces significant ring strain (~27 kcal/mol), which influences its reactivity and conformational stability. The nitrile group enhances polarity and provides a site for hydrogen bonding or nucleophilic interactions.

Properties

Molecular Formula

C7H6N2S

Molecular Weight

150.20 g/mol

IUPAC Name

1-(1,3-thiazol-4-yl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C7H6N2S/c8-4-7(1-2-7)6-3-10-5-9-6/h3,5H,1-2H2

InChI Key

UHQMGGFWQQLSFS-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=CSC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Thiazol-4-ylcyclopropanecarbonitrile can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor containing a thiazole ring and a nitrile group. The reaction typically requires specific catalysts and conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Thiazol-4-ylcyclopropanecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines .

Scientific Research Applications

1-Thiazol-4-ylcyclopropanecarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Thiazol-4-ylcyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, influencing enzyme activity and receptor binding. This makes the compound a valuable tool in studying biological processes and developing new therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Features

1-Thiazol-4-ylcyclopropanecarbonitrile differs structurally from simpler thiazole nitriles like 1,3-Thiazole-4-carbonitrile (C₄H₂N₂S) . The latter lacks the cyclopropane ring, resulting in a planar thiazole-nitrogen aromatic system. Key comparisons include:

Property This compound 1,3-Thiazole-4-carbonitrile
Molecular Formula C₇H₆N₂S C₄H₂N₂S
Molecular Weight 150.20 g/mol 110.14 g/mol
Ring Strain High (cyclopropane) None (aromatic stability)
Functional Groups Cyclopropane, thiazole, nitrile Thiazole, nitrile

Intermolecular Interactions and Crystallography

1,3-Thiazole-4-carbonitrile exhibits C–H⋯N hydrogen bonding and π–π stacking interactions in its crystal lattice, stabilizing its supramolecular assembly . In contrast, this compound’s cyclopropane disrupts planarity, likely reducing π–π interactions. However, its nitrile group may still engage in C–H⋯N hydrogen bonds, while the cyclopropane’s C–H bonds could participate in weaker van der Waals interactions.

Reactivity and Stability

  • Ring-Opening Reactions : The cyclopropane in This compound is prone to ring-opening under acidic or radical conditions, a reactivity absent in 1,3-Thiazole-4-carbonitrile .
  • Nitrile Reactivity : Both compounds undergo nitrile hydrolysis to carboxylic acids or amines, but the cyclopropane may modulate reaction rates via electronic effects.
  • Thermal Stability : The aromatic thiazole in 1,3-Thiazole-4-carbonitrile confers higher thermal stability (decomposition >250°C), whereas the cyclopropane derivative likely degrades at lower temperatures due to ring strain.

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